molecular formula C13H19BrO2Si B8202830 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde CAS No. 861928-21-4

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde

Cat. No.: B8202830
CAS No.: 861928-21-4
M. Wt: 315.28 g/mol
InChI Key: PGJQGQLSEFRHPT-UHFFFAOYSA-N
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Description

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde (CAS 861928-21-4) is a high-purity chemical building block of interest in synthetic organic chemistry. This compound, with a molecular formula of C13H19BrO2Si and a molecular weight of 315.28 g/mol, integrates two key functional groups: an aldehyde and a bromo substituent on an aromatic ring protected by a tert-butyldimethylsilyl (TBS) group . The TBS group serves as a robust protecting group for the phenolic oxygen, enhancing the compound's stability and making it a versatile intermediate for multi-step synthetic sequences . The presence of both bromine and aldehyde functionalities on the benzene ring offers orthogonal reactivity sites. This allows researchers to perform subsequent synthetic manipulations, such as metal-catalyzed cross-coupling reactions at the bromo site or nucleophilic additions at the aldehyde group, to construct more complex molecular architectures. As such, it is a valuable reagent for applications in pharmaceutical research and the development of advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-8-11(14)7-6-10(12)9-15/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJQGQLSEFRHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180170
Record name 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde
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Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861928-21-4
Record name 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861928-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paraformaldehyde-Mediated Formylation

The most direct route begins with m-bromophenol , which undergoes formylation using paraformaldehyde under acidic or Lewis acid-catalyzed conditions. A method described in CN117142931A involves:

  • Reagents : m-Bromophenol, triethylamine (TEA), magnesium chloride (MgCl₂), paraformaldehyde.

  • Conditions : Acetonitrile (ACN) solvent, 80°C for 6 hours.

  • Mechanism : MgCl₂ acts as a Lewis acid to activate paraformaldehyde, facilitating electrophilic aromatic substitution at the ortho position relative to the hydroxyl group.

  • Workup : Quenching with HCl, extraction using methyl tert-butyl ether (MTBE), and crystallization yield 4-bromo-2-hydroxybenzaldehyde with >99% purity.

Table 1 : Optimization of 4-Bromo-2-Hydroxybenzaldehyde Synthesis

ParameterOptimal ValueImpact on Yield/Purity
Temperature80°CMaximizes formylation rate
MgCl₂ Equivalents1.5 eqPrevents over-substitution
SolventAcetonitrileEnhances paraformaldehyde solubility

Alternative Metal-Halogen Exchange Strategies

Patent US20130090498A1 describes a metal-halogen exchange approach using 1,4-dibromo-2-fluorobenzene and isopropyl magnesium chloride, followed by formylation with dimethylformamide (DMF). While this method achieves 74% yield for intermediates, it requires cryogenic conditions (-78°C), limiting scalability.

Silylation of 4-Bromo-2-Hydroxybenzaldehyde

TBDMS Protection Using TBDMSCl

The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions:

  • Reagents : TBDMSCl, imidazole (base), anhydrous dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Mechanism : Imidazole deprotonates the hydroxyl group, enabling nucleophilic attack on TBDMSCl.

  • Yield : >90% with minimal byproducts.

Table 2 : Silylation Reaction Parameters

ParameterOptimal ValueFunction
BaseImidazole (1.5 eq)Scavenges HCl, drives reaction
SolventAnhydrous DCMPrevents hydrolysis
Temperature0°C → RTBalances reaction rate and selectivity

Scalable Modifications

For industrial applications, tetrahydrofuran (THF) replaces DCM to simplify solvent recovery, while triethylamine substitutes imidazole for cost efficiency. These adjustments maintain yields above 85%.

Alternative Synthetic Pathways

Direct Bromination of Protected Benzaldehydes

A less common route involves brominating 2-(TBDMS-oxy)benzaldehyde using N-bromosuccinimide (NBS) under radical initiation. However, this method suffers from poor regioselectivity (<60% para-bromination).

Reductive Amination Approaches

PMC8287636 highlights a reductive amination strategy starting from 4-bromo-2-hydroxybenzaldehyde and tert-butyldimethylsilyl hydrazine. While innovative, this method requires palladium catalysis and achieves only 46% yield.

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Solvents : Methyl tert-butyl ether (MTBE) and heptane are preferred for extraction and crystallization due to low toxicity and ease of removal.

  • Catalysts : MgCl₂ and imidazole are cost-effective and recyclable, reducing waste.

Purity Control

  • Crystallization : Heptane-induced crystallization removes residual TBDMSCl and imidazole, achieving >99% purity.

  • Byproduct Management : Cannizzaro reaction byproducts (e.g., carboxylic acids) are minimized using potassium carbonate instead of stronger bases .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, diethyl ether).

Major Products Formed

    Substitution: Various substituted benzaldehyde derivatives.

    Oxidation: 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzoic acid.

    Reduction: 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzyl alcohol.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable various chemical transformations, including:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution Reactions : The bromine atom can undergo nucleophilic substitution to introduce various functional groups .

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde has been explored for its potential biological activities:

  • Antioxidant Activity : Compounds with silyl ether functionalities exhibit significant antioxidant properties, which may protect against oxidative stress and related diseases.
  • Antimicrobial Properties : Studies indicate that derivatives of benzaldehyde have antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research shows that this compound may inhibit the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.

Synthesis of Complex Molecules

A study demonstrated the use of this compound as an intermediate in synthesizing complex heterocyclic compounds. The compound facilitated the formation of various derivatives through oxidation and substitution reactions, showcasing its utility in creating diverse chemical entities.

In vitro studies assessed the antioxidant and anti-inflammatory properties of this compound. Results indicated that it effectively scavenged free radicals and inhibited inflammatory markers in cultured macrophages, supporting its potential therapeutic applications.

Industrial Applications

In the industrial sector, this compound finds applications in:

  • Pharmaceutical Development : Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing pharmaceuticals.
  • Agrochemicals : The compound's reactivity allows for modifications that can lead to effective agrochemical products.
  • Materials Science : It can be used in developing new materials with specific properties due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors, binding to the active site and preventing the normal substrate from interacting with the enzyme. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among related benzaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde Br (C4), TBDMS-O- (C2) C₁₃H₁₉BrO₂Si 331.28 Ortho-TBDMS protection enhances stability
3-Bromo-4-[(tert-butyldimethylsilyl)oxy]benzaldehyde ethyl Br (C3), TBDMS-O- (C4), ethyl ester (C1) C₁₃H₁₇BrO₂Si 329.26 Ethyl ester modifies reactivity at C1
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Br (C3), t-Bu (C5), OH (C2) C₁₁H₁₃BrO₂ 265.13 Free hydroxyl group enables direct coupling
4-Bromo-2-(trifluoromethoxy)benzaldehyde Br (C4), OCF₃ (C2) C₈H₄BrF₃O₂ 257.02 Trifluoromethoxy group increases lipophilicity

Physical and Chemical Properties

  • Solubility: TBDMS-protected compounds exhibit higher solubility in nonpolar solvents (e.g., dichloromethane, THF) compared to hydroxylated analogs like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, which may require polar aprotic solvents .
  • Stability :
    • TBDMS ethers resist oxidation and β-elimination, whereas trifluoromethoxy derivatives (e.g., 4-Bromo-2-OCF₃-benzaldehyde) are thermally stable but less versatile in multi-step syntheses .

Key Research Findings

  • Antimicrobial Applications :
    • TBDMS-protected benzaldehydes are intermediates in synthesizing antimicrobial δ-viniferin analogs, where the bromine atom enables further functionalization .
  • Steric Effects :
    • Ortho-substituted TBDMS groups (as in the target compound) introduce steric hindrance, slowing reaction rates at the aldehyde group compared to para-substituted analogs .

Q & A

Basic Synthesis and Protection Strategies

Q: What are the standard methods for introducing the tert-butyldimethylsilyl (TBDMS) protecting group to phenolic hydroxyl groups in aromatic aldehydes like 4-bromo-2-hydroxybenzaldehyde? A: The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. Reaction conditions often involve dichloroethane (DCE) at 60°C for 8 hours, achieving yields up to 86% . For substrates sensitive to high temperatures, milder conditions (e.g., room temperature in dichloromethane with 4-dimethylaminopyridine) may be employed. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the silylated product .

Advanced: Regioselective Protection Challenges

Q: How can researchers address regioselectivity conflicts when multiple hydroxyl groups are present in the substrate during TBDMS protection? A: Regioselectivity is influenced by steric and electronic factors. For example, in dihydroxybenzaldehyde derivatives, the less sterically hindered hydroxyl group is preferentially protected. Strategies include:

  • Steric control : Bulkier bases (e.g., 2,6-lutidine) can slow reaction kinetics, favoring protection of more accessible sites.
  • Electronic control : Electron-withdrawing substituents (e.g., bromine) deactivate adjacent hydroxyl groups, reducing reactivity.
    Validation via comparative NMR analysis (e.g., 1^1H NMR integration of silyl ether protons) ensures correct regiochemical outcomes .

Basic Characterization Techniques

Q: What spectroscopic methods are essential for confirming the structure of 4-bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde? A: Key techniques include:

  • 1^1H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm and TBDMS signals (δ 0.1–0.3 ppm for Si–CH3_3, δ 0.9–1.1 ppm for tert-butyl).
  • 13^{13}C NMR : Confirm the aldehyde carbon (δ ~190–200 ppm) and Si–C resonances (δ 18–25 ppm for Si–CH3_3, δ 25–30 ppm for Si–C(CH3_3)3_3).
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <3 ppm mass error .

Advanced: Resolving Spectral Data Contradictions

Q: How should researchers interpret conflicting NMR data, such as unexpected splitting or integration ratios, in TBDMS-protected aldehydes? A: Contradictions often arise from:

  • Dynamic effects : Rotameric equilibria in silyl ethers can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) may coalesce peaks.
  • Impurities : Trace solvents or byproducts (e.g., desilylated intermediates) require rigorous purification. Compare HR-MS data to rule out contaminants.
  • Isotopic patterns : Bromine (Br79^{79}/Br81^{81}) induces distinct isotopic clusters in mass spectra, aiding identification .

Basic Safety and Handling

Q: What precautions are necessary when handling this compound? A: Key safety measures include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard).
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced: Stability Under Reaction Conditions

Q: How does the TBDMS group in this compound behave under acidic or basic conditions during downstream reactions? A: The TBDMS group is stable under mild acidic/basic conditions but cleaves under:

  • Acidic hydrolysis : Trifluoroacetic acid (TFA) or HCl in THF/water.
  • Fluoride-mediated cleavage : Tetrabutylammonium fluoride (TBAF) in THF at 0°C to room temperature.
    Monitor deprotection via TLC or 1^1H NMR (disappearance of Si–CH3_3 signals) .

Basic Purification Methods

Q: What chromatographic techniques are optimal for purifying this compound? A: Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 5–20% ethyl acetate). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) may improve resolution. Confirm purity by GC-MS or HPLC (>95% by area) .

Advanced: Byproduct Analysis in Cross-Coupling Reactions

Q: How can researchers identify and mitigate undesired byproducts in palladium-catalyzed cross-couplings involving this aldehyde? A: Common byproducts include:

  • Homocoupling products : Caused by oxidative conditions. Add reductants (e.g., Zn powder) to suppress.
  • Dehalogenation : Use anaerobic conditions to prevent bromide loss.
    Characterize byproducts via LC-MS/MS and adjust catalyst loading (e.g., Pd(PPh3_3)4_4 at 1–5 mol%) .

Basic Reaction Mechanisms

Q: What is the role of the TBDMS group in directing electrophilic substitution reactions on the aromatic ring? A: The TBDMS group acts as an ortho/para-directing electron donor via conjugation with the aromatic π-system. For example, bromination favors the para position relative to the silyloxy group. Confirm regiochemistry via NOESY or X-ray crystallography .

Advanced Applications in Total Synthesis

Q: How is this compound utilized in synthesizing macrocyclic or natural product derivatives? A: The aldehyde functionality enables condensations with amines (e.g., [2+2] macrocycles) or Wittig reactions for olefin formation. For example:

  • Macrocyclic ligands : Condense with diaminopyridines to form Schiff bases.
  • Viniferin analogues : Couple with stilbene precursors via Heck reactions.
    Optimize yields by controlling stoichiometry (1:1 aldehyde/amine ratio) and solvent polarity (e.g., THF vs. DMF) .

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